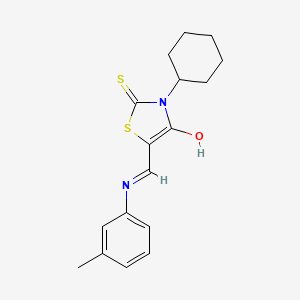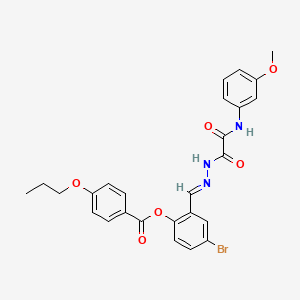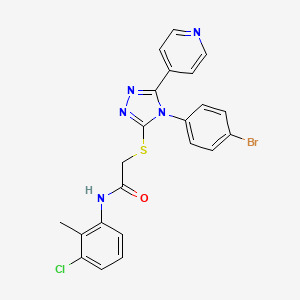
3-Cyclohexyl-2-thioxo-5-(3-toluidinomethylene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-2-thioxo-5-(3-toluidinomethylene)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2-thioxo-5-(3-toluidinomethylene)-1,3-thiazolidin-4-one typically involves the reaction of cyclohexyl isothiocyanate with 3-toluidine in the presence of a base, followed by cyclization with a suitable reagent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2-thioxo-5-(3-toluidinomethylene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-thioxo-5-(3-toluidinomethylene)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s thiazolidinone ring and functional groups may allow it to interact with enzymes, receptors, or other biomolecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one: A simpler analog without the cyclohexyl and toluidinomethylene groups.
2-Thioxo-4-thiazolidinone: Lacks the cyclohexyl and toluidinomethylene groups but retains the thioxo and thiazolidinone structure.
3-Cyclohexyl-2-thioxo-4-thiazolidinone: Similar structure but without the toluidinomethylene group.
Uniqueness
3-Cyclohexyl-2-thioxo-5-(3-toluidinomethylene)-1,3-thiazolidin-4-one is unique due to the presence of both the cyclohexyl and toluidinomethylene groups, which may confer distinct chemical and biological properties compared to its simpler analogs. These groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
Properties
Molecular Formula |
C17H20N2OS2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-hydroxy-5-[(3-methylphenyl)iminomethyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H20N2OS2/c1-12-6-5-7-13(10-12)18-11-15-16(20)19(17(21)22-15)14-8-3-2-4-9-14/h5-7,10-11,14,20H,2-4,8-9H2,1H3 |
InChI Key |
PTLYAZJGOZJQNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(N(C(=S)S2)C3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12033588.png)
![5-(2-Chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12033590.png)




![(5Z)-3-sec-butyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12033617.png)


![5-(4-tert-butylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12033631.png)

![4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide](/img/structure/B12033665.png)

![6-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12033676.png)
